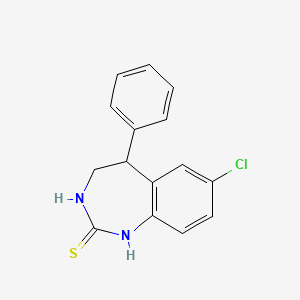
4-(Prop-1-EN-1-YL)octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-1-EN-1-YL)octan-2-one is an organic compound with the molecular formula C11H20O. It is a ketone with a prop-1-en-1-yl group attached to the fourth carbon of an octan-2-one chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-EN-1-YL)octan-2-one can be achieved through several methods. One common approach involves the reaction of octan-2-one with prop-1-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is typically carried out in a flame-dried flask with anhydrous solvents under an inert atmosphere (argon or nitrogen) to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the addition of the prop-1-en-1-yl group to the octan-2-one backbone. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-1-EN-1-YL)octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Prop-1-EN-1-YL)octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Prop-1-EN-1-YL)octan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
4-(Prop-1-EN-1-YL)octan-2-one: Unique due to the presence of the prop-1-en-1-yl group.
4-(Prop-1-EN-1-YL)hexan-2-one: Similar structure but with a shorter carbon chain.
4-(Prop-1-EN-1-YL)decan-2-one: Similar structure but with a longer carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length and the position of the prop-1-en-1-yl group. This structural arrangement influences its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
88691-68-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-prop-1-enyloctan-2-one |
InChI |
InChI=1S/C11H20O/c1-4-6-8-11(7-5-2)9-10(3)12/h5,7,11H,4,6,8-9H2,1-3H3 |
InChI Key |
FFSVNIZUTAJXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)C)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B14374464.png)
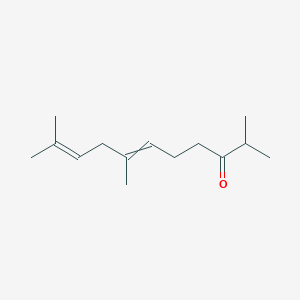
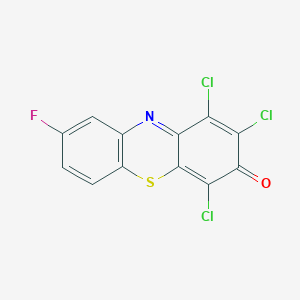
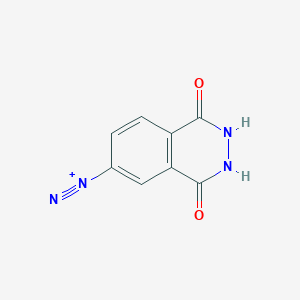
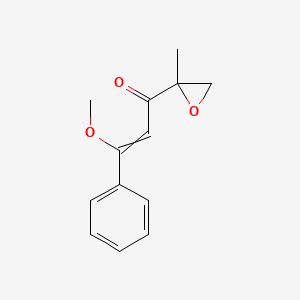
![1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one](/img/structure/B14374491.png)
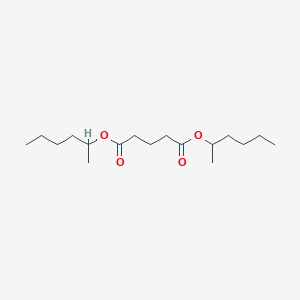
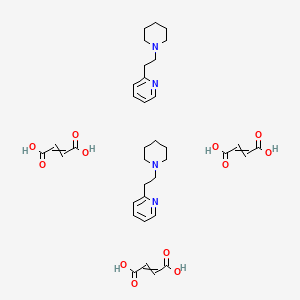
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
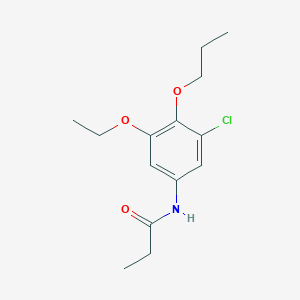
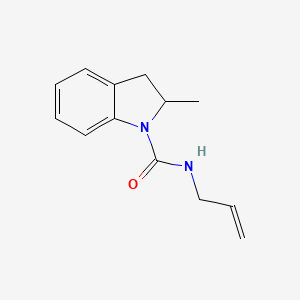
![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)
